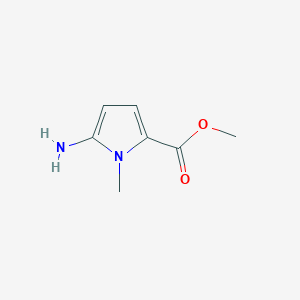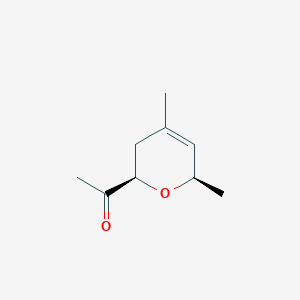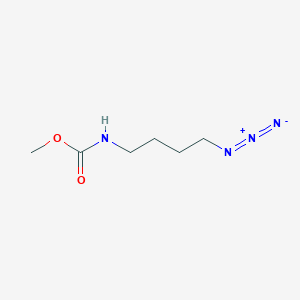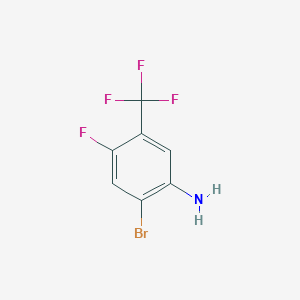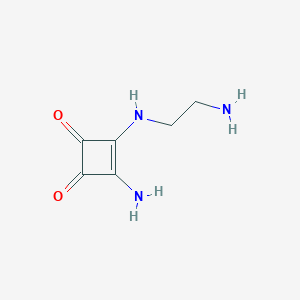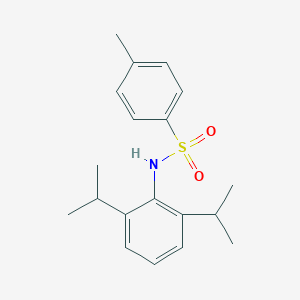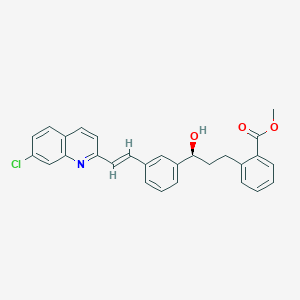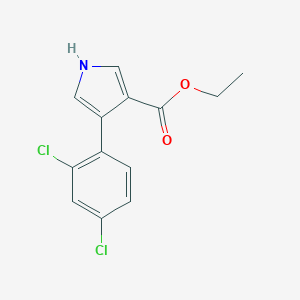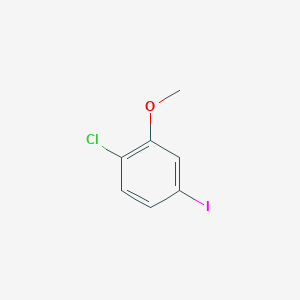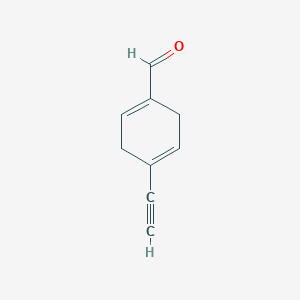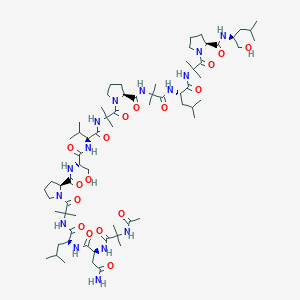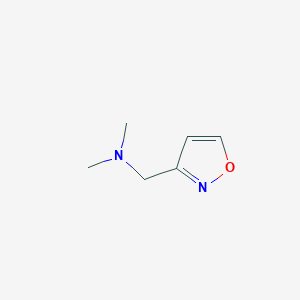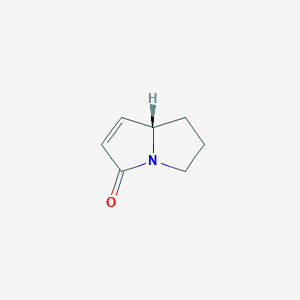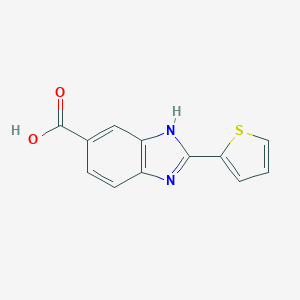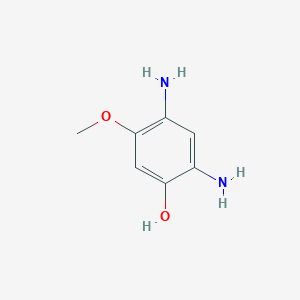
2,4-Diamino-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-methoxyphenol (DAMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a valuable tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various biochemical and physiological processes. For example, 2,4-Diamino-5-methoxyphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use as a skin whitening agent.
Biochemische Und Physiologische Effekte
2,4-Diamino-5-methoxyphenol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit viral replication and modulate the immune response. In addition, 2,4-Diamino-5-methoxyphenol has been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Diamino-5-methoxyphenol in lab experiments is its accessibility. The synthesis method is relatively simple and cost-effective, and 2,4-Diamino-5-methoxyphenol is readily available for purchase. In addition, 2,4-Diamino-5-methoxyphenol has a unique chemical structure and properties that make it a valuable tool for studying various biochemical and physiological processes.
However, there are also some limitations to using 2,4-Diamino-5-methoxyphenol in lab experiments. One of the main limitations is its potential toxicity. 2,4-Diamino-5-methoxyphenol has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 2,4-Diamino-5-methoxyphenol is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2,4-Diamino-5-methoxyphenol. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2,4-Diamino-5-methoxyphenol and its potential toxicity. Finally, there is also potential for the development of new synthesis methods for 2,4-Diamino-5-methoxyphenol that may improve its accessibility and reduce its cost.
Synthesemethoden
2,4-Diamino-5-methoxyphenol can be synthesized by the reaction of 2,4-dihydroxyanisole with ammonia and formaldehyde. The reaction is carried out under acidic conditions and produces 2,4-Diamino-5-methoxyphenol as a yellow crystalline solid. This synthesis method is relatively simple and cost-effective, making 2,4-Diamino-5-methoxyphenol accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, 2,4-Diamino-5-methoxyphenol has been found to have antitumor and antiviral properties. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. In addition, 2,4-Diamino-5-methoxyphenol has been investigated for its role in DNA repair and as a potential therapeutic agent for genetic disorders.
Eigenschaften
CAS-Nummer |
167859-86-1 |
|---|---|
Produktname |
2,4-Diamino-5-methoxyphenol |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2,4-diamino-5-methoxyphenol |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,8-9H2,1H3 |
InChI-Schlüssel |
LNLMZPVZMTUVSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)O)N)N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)N)N |
Synonyme |
Phenol, 2,4-diamino-5-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



